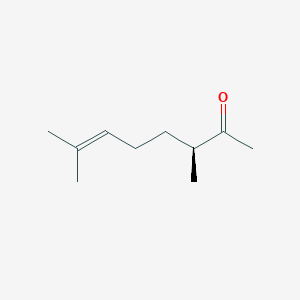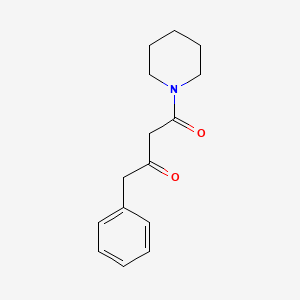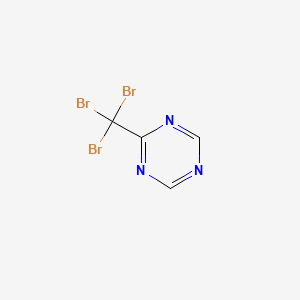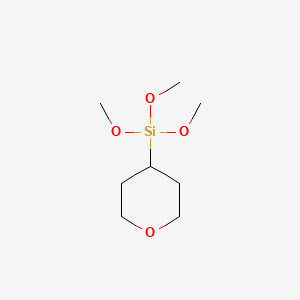
5-(Diphenylmethyl)-2,3-dimethylpyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Diphenylmethyl)-2,3-dimethylpyrazine is a heterocyclic organic compound that belongs to the pyrazine family Pyrazines are known for their aromatic properties and are commonly found in various natural and synthetic compounds
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Diphenylmethyl)-2,3-dimethylpyrazine typically involves the reaction of 2,3-dimethylpyrazine with diphenylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography.
Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production time. The use of microreactors can further enhance the efficiency and safety of the process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding N-oxides.
Reduction: The compound can be reduced using hydrogenation methods to yield the corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.
Substitution: Reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Halogenated pyrazine derivatives.
科学的研究の応用
5-(Diphenylmethyl)-2,3-dimethylpyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
作用機序
The mechanism of action of 5-(Diphenylmethyl)-2,3-dimethylpyrazine involves its interaction with specific molecular targets. The diphenylmethyl group enhances its binding affinity to certain enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
類似化合物との比較
2,3-Dimethylpyrazine: Lacks the diphenylmethyl group, resulting in different chemical properties and applications.
Diphenylmethylpyrazine: Similar structure but with variations in the substitution pattern on the pyrazine ring.
Uniqueness: 5-(Diphenylmethyl)-2,3-dimethylpyrazine stands out due to the presence of both the diphenylmethyl and dimethyl groups, which confer unique chemical stability and reactivity. This makes it a valuable compound for various synthetic and research applications .
特性
CAS番号 |
143463-80-3 |
|---|---|
分子式 |
C19H18N2 |
分子量 |
274.4 g/mol |
IUPAC名 |
5-benzhydryl-2,3-dimethylpyrazine |
InChI |
InChI=1S/C19H18N2/c1-14-15(2)21-18(13-20-14)19(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-13,19H,1-2H3 |
InChIキー |
HDZFBWOPRSHTTN-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C(N=C1C)C(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Dimethylamino)methyl]benzene-1-selenenyl iodide](/img/structure/B15162864.png)
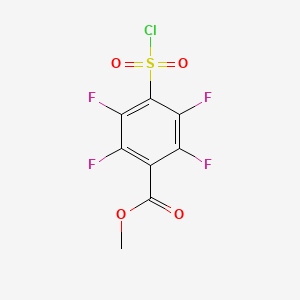
![2-Propanol, 1,1-difluoro-1-[4-(2-methoxyethyl)phenoxy]-3-nitro-, (S)-](/img/structure/B15162889.png)
![2-Nitronaphtho[2,1-B]furan-7-carbonitrile](/img/structure/B15162890.png)
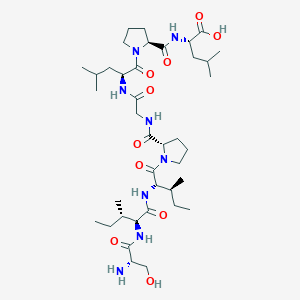
![1,4-Dioxaspiro[4.4]nonane-7-acetic acid, ethyl ester, (S)-](/img/structure/B15162902.png)

